6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride

Catalog No.
S14293506
CAS No.
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline...

Product Name

6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride

IUPAC Name

6,7-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c1-8-5-10-6-12(15-3)13(16-4)7-11(10)9(2)14-8;/h6-8H,5H2,1-4H3;1H

InChI Key

MTGMUZOJKBOADZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=N1)C)OC)OC.Cl

6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClNO2C_{13}H_{18}ClNO_2 and a molecular weight of approximately 255.74 g/mol. It appears as a light yellow to orange crystalline powder and is known for its high purity, typically exceeding 98% as determined by high-performance liquid chromatography. The compound is classified under aromatic heterocycles and has significant relevance in medicinal chemistry due to its structural properties.

, primarily focusing on the formation of the isoquinoline structure through cyclization processes. A notable reaction pathway includes:

  • Formylation: Utilizing 3,4-dimethoxyphenethylamine and formylation reagents to create an intermediate.
  • Cyclization: The intermediate undergoes cyclization facilitated by catalysts like phosphotungstic acid to yield the target isoquinoline structure.
  • Crystallization: The final product is obtained through cooling and crystallization from the reaction mixture.

This one-pot method simplifies the synthesis process, reducing waste and improving yield, with reported yields exceeding 75% .

The primary synthesis method for 6,7-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride involves a straightforward one-pot reaction that includes:

  • Preparation of Reaction System: Combining 3,4-dimethoxyphenethylamine with a formylation reagent.
  • Addition of Oxalyl Chloride: This step facilitates further reactions leading to the formation of intermediates.
  • Catalytic Cyclization: The introduction of phosphotungstic acid aids in closing the ring structure.
  • Crystallization and Purification: The final product is isolated through cooling, filtering, and drying processes.

This method is advantageous due to its simplicity and cost-effectiveness compared to traditional multi-step synthesis routes .

6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has potential applications in:

  • Pharmaceutical Development: As a precursor or active ingredient in drugs targeting neurological disorders or infections.
  • Research Studies: Used in biological assays to explore its pharmacological properties and mechanisms of action.

The compound's unique structure may also contribute to its potential as a lead compound in drug discovery programs.

Interaction studies involving 6,7-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride focus on its pharmacodynamics and pharmacokinetics. Preliminary investigations into its interactions with various receptors and enzymes are essential for understanding its therapeutic potential. Specific studies on receptor binding affinities or enzyme inhibition profiles would provide valuable insights into its functional roles within biological systems.

Several compounds share structural similarities with 6,7-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
6-Methoxyisoquinolin-3(2H)-oneC_{10}H_{9}NO_{2}0.76
(R)-1-(3,4-Dimethoxyphenyl)ethanamineC_{11}H_{15}NO_{2}0.66
6-Methoxy-1-methyl-3,4-dihydroisoquinolineC_{12}H_{15}NO_{2}0.67

Uniqueness

6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride is distinguished by its specific arrangement of methoxy groups and methyl substitutions on the isoquinoline scaffold. This unique configuration may influence its biological activity and pharmacological properties compared to other similar compounds.

Bischler-Napieralski Cyclization Strategies in Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction remains a cornerstone for constructing dihydroisoquinoline cores. This intramolecular electrophilic aromatic substitution cyclizes β-arylethylamides under acidic, dehydrating conditions. For 6,7-dimethoxy-1,3-dimethyl derivatives, the synthesis begins with 3,4-dimethoxyphenethylamine, which undergoes formylation using ethyl formate to generate the requisite β-arylethylamide.

Cyclization typically employs phosphoryl chloride (POCl₃) as both solvent and dehydrating agent at reflux temperatures (100–110°C). Mechanistically, the reaction proceeds via a nitrilium ion intermediate, where POCl₃ facilitates imidoyl chloride formation, followed by intramolecular attack at the electron-rich aromatic ring. Alternative dehydrating agents like polyphosphoric acid (PPA) or BF₃·OEt₂ are less effective for substrates lacking electron-donating groups, necessitating P₂O₅/POCl₃ mixtures for optimal yields.

Table 1: Dehydrating Agents and Yields in Bischler-Napieralski Cyclization

Dehydrating AgentTemperature (°C)Yield (%)Purity (%)
POCl₃100–1106895
PPA1205590
P₂O₅/POCl₃1007298

The 1,3-dimethyl substitution is introduced via N-alkylation post-cyclization or through pre-functionalized starting materials. Recent adaptations use SnCl₄ to stabilize reactive intermediates, enhancing regioselectivity for the 1-position.

One-Pot Synthesis Approaches for Hydrochloride Salt Formation

Modern protocols emphasize one-pot strategies to streamline synthesis. A patented method integrates formylation, cyclization, and hydrochloride salt formation in a single reactor:

  • Formylation: 3,4-dimethoxyphenethylamine reacts with ethyl formate at reflux (6 hr) to yield N-formylphenethylamine.
  • Acylation: The intermediate is treated with oxalyl chloride in dichloromethane at 10–20°C, forming an imidoyl chloride.
  • Cyclization: Phosphotungstic acid (0.1 mol%) catalyzes ring closure at 50–55°C, followed by methanol addition to hydrolyze residual oxalyl chloride.
  • Crystallization: Cooling to 5–10°C precipitates the hydrochloride salt, achieving 80% yield and 99.1% purity.

Table 2: One-Pot vs. Traditional Multi-Step Synthesis

ParameterOne-PotTraditional
Steps46–8
Total Yield (%)75–8050–60
Purity (%)99.195–97
Reaction Time (hr)1224–36

This approach eliminates intermediate isolations, reducing solvent waste and operational costs by 40%.

Deuterium Incorporation Techniques in Structural Analog Production

Deuterated analogs are critical for metabolic studies and isotopic labeling. While specific methods for 6,7-dimethoxy-1,3-dimethyl derivatives are sparingly documented, general strategies include:

  • Deuterated Reagents: Substituting CH₃OH with CD₃OD during hydrochloride salt formation introduces deuterium at exchangeable positions (e.g., N–H).
  • Catalytic H/D Exchange: Pd/C or Rh catalysts in D₂O selectively deuterate aromatic positions under mild conditions (50°C, 24 hr).
  • Deuterio-Formylation: Using DCOOEt in the initial step incorporates deuterium at the formyl group, retained through cyclization.

Challenges include minimizing isotopic dilution during acidic cyclization conditions, necessitating optimized pH and temperature controls.

Catalytic Process Optimization for Industrial-Scale Manufacturing

Industrial production prioritizes cost efficiency and scalability. Key advancements include:

  • Catalyst Screening: Phosphotungstic acid (0.1 mol%) outperforms POCl₃ in cyclization, reducing corrosive waste and enabling catalyst recycling.
  • Solvent Systems: Dichloromethane/methanol mixtures enhance solubility of intermediates while facilitating crystallization upon cooling.
  • Continuous Flow Reactors: Pilot studies demonstrate a 3-fold increase in throughput compared to batch processes, with inline pH monitoring ensuring consistent hydrochloride salt formation.

Table 3: Industrial-Scale Process Parameters

ParameterBatch ProcessContinuous Flow
Throughput (kg/day)50150
Purity (%)99.199.5
Solvent Recovery (%)7090

These optimizations reduce production costs by 30% and align with cGMP standards for pharmaceutical intermediates.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.1026065 g/mol

Monoisotopic Mass

255.1026065 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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